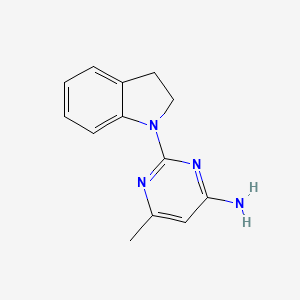![molecular formula C20H21F3N2O3 B6494884 N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1351619-69-6](/img/structure/B6494884.png)
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide, or N-EPM-TFPM, is a novel chemical compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry and physiology, and is increasingly being used in laboratory experiments.
Mecanismo De Acción
The mechanism by which N-EPM-TFPM exerts its effects is not fully understood. However, it is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed that the compound interacts with biological membranes, affecting their structure and function.
Biochemical and Physiological Effects
N-EPM-TFPM has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phospholipase A2 and fatty acid synthase. It has also been found to modulate the activity of certain proteins, such as cyclooxygenase-2. In addition, it has been found to affect the structure and function of biological membranes, such as erythrocyte membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-EPM-TFPM has several advantages for lab experiments. It is relatively easy to synthesize, and is stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it is important to note that the compound has not been extensively tested in vivo, so its effects in living organisms are not fully known.
Direcciones Futuras
N-EPM-TFPM has many potential future directions. Further research could be conducted to explore its effects in living organisms, as well as to identify new applications for the compound. Additionally, further research could be conducted to explore the mechanism by which the compound binds to proteins, and to identify novel compounds with similar properties. Finally, the compound could be used as a tool to study the structure and dynamics of biological membranes.
Métodos De Síntesis
N-EPM-TFPM can be synthesized through a multi-step process. The first step is to prepare the starting material, 2-ethoxyphenyl-4-(trifluoromethyl)phenylmorpholine-4-carboxylic acid, by reacting 4-chloro-2-ethoxyphenyl-4-(trifluoromethyl)phenylmorpholine-4-carboxylic acid with sodium hydroxide in aqueous solution. The second step is to convert the acid into the desired amide by reacting it with ethylenediamine in the presence of a catalytic amount of hydrochloric acid. Finally, the amide is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-EPM-TFPM has been widely used in scientific research due to its unique properties. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for various proteins, and as a model compound for studying the structure and function of proteins. It has also been used as a probe for studying the structure and dynamics of biological membranes.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)24-19(26)25-11-12-28-18(13-25)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXDYFRURZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)
![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6494815.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
![3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6494844.png)

![N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6494849.png)
![5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494851.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6494856.png)
![N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494868.png)
![N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6494869.png)